molecular formula C24H22N6O3S2 B2894376 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852167-44-3

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2894376
CAS RN: 852167-44-3
M. Wt: 506.6
InChI Key: UZUKSIIQAMBEDY-UHFFFAOYSA-N
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Description

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3S2 and its molecular weight is 506.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis of novel triazole compounds containing the thioamide group, demonstrating the chemical versatility and potential for creating diverse molecular architectures for various applications. For instance, the synthesis and structural analysis of related triazole compounds have been reported, showing their potential in antifungal and plant growth regulatory activities (Li Fa-qian et al., 2005). These findings suggest a broader utility in agricultural and possibly antifungal drug development sectors.

Biological Activities

Research indicates that compounds with similar structures have significant biological activities. For example, sulfur-aromatic interactions have been found to contribute to the binding of potent imidazothiazole indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are speculated to be useful in cancer immunotherapy (Yi-Hui Peng et al., 2020). Additionally, the synthesis of heterocycles by cascade reactions of versatile thioureido-acetamides showcases the compound's role in generating valuable heterocyclic structures for pharmaceutical applications (J. Schmeyers & G. Kaupp, 2002).

properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3S2/c1-14-12-34-23(26-14)27-21(31)13-35-24-29-28-22(17-11-25-18-7-5-4-6-16(17)18)30(24)19-10-15(32-2)8-9-20(19)33-3/h4-12,25H,13H2,1-3H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKSIIQAMBEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.